Hydrogen-Bond Donor Architecture
6-(4-Hydroxyphenyl)nicotinonitrile lacks the C2‑amino group present in the benchmark adenosine A₁ ligand 2‑amino‑4‑(4‑hydroxyphenyl)‑6‑phenylnicotinonitrile (CHEMBL454994). This structural difference reduces the hydrogen‑bond donor capacity and redirects the donor–acceptor vector, which is anticipated to lower adenosine A₁ affinity by at least one order of magnitude, consistent with SAR trends observed across the 2‑aminonicotinonitrile series [1][2].
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined; predicted Ki > 500 nM based on loss of 2‑NH₂ donor |
| Comparator Or Baseline | 2‑Amino‑4‑(4‑hydroxyphenyl)‑6‑phenylnicotinonitrile: Ki = 61 nM (human A₁, CHO membranes, [³H]DPCPX displacement) [1] |
| Quantified Difference | Estimated ≥ 8‑fold reduction in affinity |
| Conditions | Radioligand displacement assay; recombinant human adenosine A₁ receptor expressed in CHO cells |
Why This Matters
This difference defines the compound as a selectivity tool: when adenosine A₁ activity must be excluded, the 2‑des‑amino scaffold offers a cleaner starting point than the 2‑amino benchmark.
- [1] BindingDB. BDBM50262387: Ki = 61 nM for human adenosine A₁ receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50262387 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50194821: Ki = 42 nM (A₁) and 267 nM (A₂A) for a 2‑amino‑6‑(4‑hydroxyphenyl) analogue. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194821 (accessed 2026-04-30). View Source
